2-Bromo-4-hydroxy-N,N-dimethylbenzamide

Conformational analysis Amide rotational barrier NMR spectroscopy

2-Bromo-4-hydroxy-N,N-dimethylbenzamide (C₉H₁₀BrNO₂, MW ~244.08) is a trisubstituted benzamide derivative featuring a bromine atom at the ortho position (C-2), a hydroxyl group at the para position (C-4), and an N,N-dimethyl carboxamide moiety. This substitution pattern places it within the broader class of halogenated hydroxybenzamides, which have been investigated as synthetic intermediates, pharmacologically relevant scaffolds targeting bromodomain-containing proteins, and herbicidal agents.

Molecular Formula C9H10BrNO2
Molecular Weight 244.08 g/mol
Cat. No. B14839823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-hydroxy-N,N-dimethylbenzamide
Molecular FormulaC9H10BrNO2
Molecular Weight244.08 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=C(C=C(C=C1)O)Br
InChIInChI=1S/C9H10BrNO2/c1-11(2)9(13)7-4-3-6(12)5-8(7)10/h3-5,12H,1-2H3
InChIKeySWZOWPPPBSYWLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-hydroxy-N,N-dimethylbenzamide: Chemical Class and Structural Characteristics for Procurement Assessment


2-Bromo-4-hydroxy-N,N-dimethylbenzamide (C₉H₁₀BrNO₂, MW ~244.08) is a trisubstituted benzamide derivative featuring a bromine atom at the ortho position (C-2), a hydroxyl group at the para position (C-4), and an N,N-dimethyl carboxamide moiety [1]. This substitution pattern places it within the broader class of halogenated hydroxybenzamides, which have been investigated as synthetic intermediates, pharmacologically relevant scaffolds targeting bromodomain-containing proteins, and herbicidal agents [2]. The ortho-bromo substituent imparts distinct steric and electronic properties that differentiate this compound from its positional isomers and non-halogenated analogs, influencing both its synthetic utility as a cross-coupling substrate and its conformational behavior in solution [3].

Why Positional Isomers and Non-Halogenated Analogs Cannot Substitute for 2-Bromo-4-hydroxy-N,N-dimethylbenzamide


Interchanging 2-Bromo-4-hydroxy-N,N-dimethylbenzamide with structurally similar benzamide derivatives—such as its 3-bromo positional isomer (3-Bromo-4-hydroxy-N,N-dimethylbenzamide, CAS 1243310-55-5), the non-halogenated parent (4-hydroxy-N,N-dimethylbenzamide, CAS 20876-99-7), or the chloro analog (2-Chloro-4-hydroxy-N,N-dimethylbenzamide, CAS 1243310-69-1)—is not scientifically equivalent. The ortho-bromo substituent uniquely modulates the rotational barrier about the C–N amide bond through steric interaction with the N,N-dimethyl group, an effect documented for ortho-substituted tertiary aromatic amides [1]. Furthermore, the bromine atom at C-2 serves as a critical synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling downstream diversification that is impossible with the non-halogenated analog and may exhibit different reactivity compared to the chloro variant due to bond dissociation energy differences [2][3]. The para-hydroxy group, unlike ortho-hydroxy congeners, cannot form an intramolecular hydrogen bond with the amide carbonyl, resulting in distinct solubility, crystal packing, and hydrogen-bond donor/acceptor profiles [4].

Quantitative Differentiation Evidence: 2-Bromo-4-hydroxy-N,N-dimethylbenzamide vs. Closest Analogs


Ortho-Bromo Steric Effect on Rotational Barriers vs. Non-Ortho-Substituted Analogs

The ortho-bromo substituent in 2-Bromo-4-hydroxy-N,N-dimethylbenzamide introduces steric hindrance that increases the rotational barrier about the C–N amide bond compared to analogs lacking ortho substitution (e.g., 4-hydroxy-N,N-dimethylbenzamide) or those with meta-substitution (e.g., 3-Bromo-4-hydroxy-N,N-dimethylbenzamide). A combined crystallographic and computational study on ortho-substituted tertiary aromatic amides demonstrated that ortho-chloro substitution increases barriers to rotation around both the N–C(O) and C–C(O) axes; bromine, with a larger van der Waals radius (1.85 Å vs. 1.75 Å for Cl), is expected to produce an equal or greater effect [1]. The free energy of activation for restricted rotation (ΔG‡) in N,N-dimethylbenzamide is approximately 15–16 kcal/mol (in CDCl₃); ortho substitution raises this barrier, directly impacting the compound's conformational stability and NMR spectral characteristics [2].

Conformational analysis Amide rotational barrier NMR spectroscopy Physical organic chemistry

Absence of Intramolecular Hydrogen Bonding Distinguishes 4-OH from 2-OH Positional Isomers

In ortho-hydroxy-N,N-dimethylbenzamides (e.g., 2-hydroxy-N,N-dimethylbenzamide or 4-Bromo-2-hydroxy-N,N-dimethylbenzamide), the hydroxyl group forms a six-membered intramolecular hydrogen bond with the amide carbonyl oxygen [1]. This interaction lowers the rotational barrier (extraordinarily low barrier in o-hydroxybenzamide), causes a characteristic downfield shift of the ¹³C NMR carbonyl resonance, and reduces the number of available hydrogen-bond donors for intermolecular interactions [2]. In contrast, 2-Bromo-4-hydroxy-N,N-dimethylbenzamide, with its hydroxyl at the para position, cannot form this intramolecular H-bond. The hydrogen bond donor order in o-substituted N,N-dimethylbenzamides is OH > NH₂ > SH [3]. The consequence is that the 4-OH isomer retains a free phenolic –OH available for intermolecular hydrogen bonding, altering solubility, chromatographic behavior, and crystal packing compared to the 2-OH isomer.

Hydrogen bonding Solubility Crystal engineering Spectroscopic differentiation

Ortho-Bromo as a Synthetic Handle: Cross-Coupling Reactivity Advantage vs. Non-Halogenated and Chloro Analogs

The ortho-bromo substituent in 2-Bromo-4-hydroxy-N,N-dimethylbenzamide provides a versatile synthetic handle for transition metal-catalyzed cross-coupling reactions. The C–Br bond (bond dissociation energy ~339 kJ/mol for aryl bromides) is more reactive toward oxidative addition with Pd(0) catalysts than the C–Cl bond (~399 kJ/mol for aryl chlorides) found in 2-Chloro-4-hydroxy-N,N-dimethylbenzamide, enabling milder reaction conditions and broader substrate scope [1]. The ortho-bromobenzamide motif has been specifically investigated as a palladium coupling substrate for constructing complex heterocyclic scaffolds [2]. The non-halogenated analog (4-hydroxy-N,N-dimethylbenzamide) lacks this synthetic handle entirely, while the 3-bromo positional isomer may exhibit different regioselectivity in directed C–H functionalization reactions due to altered steric and electronic environment around the reactive site.

Cross-coupling Suzuki-Miyaura Buchwald-Hartwig Synthetic intermediate Medicinal chemistry

Herbicidal Activity Class Evidence for Bromo-p-hydroxybenzamide Scaffold vs. Non-Brominated Analogs

A 2025 study on bromo-p-hydroxybenzamides demonstrated that brominated p-hydroxybenzamide derivatives exhibit potent herbicidal activity, with several compounds achieving >90% inhibition of seed germination in monocotyledonous (barnyard grass) and dicotyledonous (rape) model plants at concentrations as low as 1 mg/L [1]. While 2-Bromo-4-hydroxy-N,N-dimethylbenzamide itself was not the lead compound in this study, it shares the critical bromo-p-hydroxybenzamide pharmacophore. The most active compound, 3,5-dibromo-N-(2-bromophenyl)-p-hydroxybenzamide, achieved 90% root inhibition of Brassica napus at 1 mg/L. The non-brominated p-hydroxybenzamide scaffold serves as the baseline for this activity; bromination at the ortho position(s) of the phenolic ring is essential for the observed potency [2].

Herbicidal activity Agrochemical Seed germination inhibition Bromo-p-hydroxybenzamide

CYP450 N-Demethylation Metabolic Stability: Substituent-Independent Kinetics Differentiates DMBA Series from DMA Series

The N-demethylation of N,N-dimethylbenzamides (DMBA) by cytochrome P450 proceeds via a mechanism distinct from that of N,N-dimethylanilines (DMA). For DMBA substrates, both the kinetic isotope effects (KIEs) and reaction rates are essentially independent of the electronic nature of the para substituent [1]. This contrasts sharply with DMA substrates, which show a linear response to para-substituent effects. The DMBA series exhibits large KIEs and proceeds via a high-spin selective reaction pathway [2]. For 2-Bromo-4-hydroxy-N,N-dimethylbenzamide, the para-hydroxy group is therefore not expected to significantly alter the N-demethylation rate relative to other DMBA analogs, but the ortho-bromo may introduce steric effects on substrate access to the CYP450 active site—an effect not captured by para-only substituent studies [3]. This metabolic profile differentiates the DMBA series from aniline-based compounds in drug design contexts.

Drug metabolism Cytochrome P450 N-demethylation Metabolic stability Kinetic isotope effect

Structural Confirmation by NMR Spectroscopy: Differentiation from Positional Isomers via Characteristic Chemical Shifts

A comprehensive structural elucidation study of bromobenzamide derivatives using 1D and 2D NMR, mass spectroscopy, and X-ray crystallography established protocols for unambiguous positional isomer assignment [1]. For 2-Bromo-4-hydroxy-N,N-dimethylbenzamide, the ortho-bromo substitution pattern produces characteristic ¹H NMR splitting patterns and ¹³C chemical shifts that differ from the 3-bromo isomer (CAS 1243310-55-5) and the 2-hydroxy isomer (CAS 1243288-05-2). Specifically, the N,N-dimethyl groups appear as two distinct signals (due to restricted rotation about the C–N bond) when the ortho position is substituted with a sterically demanding group like bromine; coalescence temperature measurements can quantify this barrier [2]. The para-OH proton appears as a singlet in the ¹H NMR spectrum, readily distinguishable from the ortho-OH proton which is deshielded due to intramolecular hydrogen bonding.

NMR characterization Structural elucidation Quality control Positional isomer differentiation

Priority Application Scenarios for 2-Bromo-4-hydroxy-N,N-dimethylbenzamide Based on Differentiated Properties


Medicinal Chemistry: Building Block for Palladium-Catalyzed Diversification

The ortho-bromo substituent enables Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions under mild conditions, providing a direct route to biaryl and N-arylated derivatives for structure-activity relationship (SAR) exploration. The lower C–Br bond dissociation energy (~339 kJ/mol) compared to the C–Cl analog (~399 kJ/mol) means faster oxidative addition and broader substrate tolerance [1]. This is a critical advantage when generating focused libraries from a common intermediate for bromodomain or kinase inhibitor programs. The para-hydroxy group can be simultaneously protected or left free for additional derivatization (e.g., O-alkylation, sulfonation), offering orthogonal functionalization strategies unavailable in non-halogenated analogs.

Agrochemical Lead Optimization: Herbicidal Bromo-p-hydroxybenzamide Scaffold

Recent evidence demonstrates that bromo-p-hydroxybenzamide derivatives achieve >90% inhibition of seed germination in both monocot and dicot weed species at concentrations as low as 1-100 mg/L [2]. 2-Bromo-4-hydroxy-N,N-dimethylbenzamide can serve as a core scaffold for herbicide discovery programs targeting resistant weed species, where the bromine atom can be further substituted to modulate potency, selectivity, and environmental persistence. The N,N-dimethyl amide moiety may also influence lipophilicity and uptake, differentiating it from primary or secondary amide analogs.

Biophysical Probe Development: Conformational Restriction for Target Engagement Studies

The ortho-bromo substituent restricts rotation about the C–N amide bond, resulting in two distinct N-methyl signals in NMR spectra at ambient temperature [3]. This property can be exploited in ligand-observed NMR screening (e.g., STD-NMR, WaterLOGSY) and in the design of conformationally constrained probes for studying protein-ligand interactions. The para-hydroxy group serves as a potential attachment point for biotin, fluorophores, or affinity tags without engaging the intramolecular hydrogen bonding that would alter the conformational profile, unlike ortho-hydroxy positional isomers.

Chemical Biology: Metabolic Probe for CYP450 N-Dealkylation Studies

As a member of the N,N-dimethylbenzamide (DMBA) class, this compound follows a substituent-independent metabolic N-demethylation pathway catalyzed by CYP450 enzymes, characterized by large kinetic deuterium isotope effects and a high-spin selective mechanism [4]. This makes it a suitable probe substrate for studying CYP450 isoform activity and for investigating structure-metabolism relationships in the DMBA series, where the ortho-bromo substituent may introduce steric effects on substrate orientation within the enzyme active site that are absent in para-only substituted analogs.

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